molecular formula C19H31N5OS B6453832 1-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine CAS No. 2549034-67-3

1-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine

Cat. No.: B6453832
CAS No.: 2549034-67-3
M. Wt: 377.5 g/mol
InChI Key: FGRKWNPWCTZMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine is a synthetic organic compound provided for research purposes. This molecule features a complex structure with a molecular formula of C19H31N5OS and a molecular weight of 377.55 g/mol . It is characterized by a piperidine moiety connected to a 5-methyl-1,3,4-thiadiazole ring and a propan-2-yl (isopropyl) piperazine group, linked via a but-2-yn-1-yloxy spacer . The compound is identified by CAS Number 2548989-73-5 . Its predicted density is 1.19±0.1 g/cm³ at 20 °C and 760 Torr, and it has a calculated topological polar surface area of 73 Ų . Computed properties indicate a hydrogen bond acceptor count of 7 and a hydrogen bond donor count of 0 . Researchers can utilize this chemical as a key intermediate or building block in medicinal chemistry and drug discovery programs. Compounds incorporating piperidine and piperazine scaffolds, similar to this one, are of significant interest in pharmaceutical research for developing inhibitors against various biological targets . This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-methyl-5-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5OS/c1-16(2)23-13-11-22(12-14-23)8-4-5-15-25-18-6-9-24(10-7-18)19-21-20-17(3)26-19/h16,18H,6-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRKWNPWCTZMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, have been studied for their wide biological properties such as antimicrobial, fungicidal, and antiarthropodal activities. These activities suggest that the compound may interact with various biological targets, potentially including enzymes or receptors involved in microbial growth and survival.

Mode of Action

The mesoionic character of the thiadiazole ring, a key structural feature of the compound, allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets. This interaction could lead to changes in the target’s function, potentially inhibiting its activity and leading to the observed biological effects.

Pharmacokinetics

The ability of thiadiazole-containing compounds to cross cellular membranes suggests that they may be well absorbed and distributed within the body. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and could involve various enzymatic processes.

Result of Action

Given the reported biological activities of similar compounds, it is likely that the compound could inhibit the growth of microbes, potentially by interfering with essential cellular processes.

Biological Activity

The compound 1-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 358.49 g/mol. The structure includes multiple functional groups that contribute to its biological activity, particularly the thiadiazole and piperazine rings.

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects:

  • Antimicrobial Activity :
    • Thiadiazole derivatives exhibit significant antibacterial and antifungal properties. A study indicated that compounds with similar structures showed effectiveness against various pathogenic fungi and bacteria, suggesting potential applications in treating infections .
  • Anticancer Properties :
    • Research has demonstrated that thiadiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to the one have shown IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116) and lung cancer (H460) cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can enhance cytotoxicity against specific tumor types.
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II). These effects are crucial for developing treatments for inflammatory diseases .

The mechanisms through which thiadiazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interference with Cell Signaling Pathways : Compounds may modulate signaling pathways related to inflammation and apoptosis, leading to reduced tumor growth or enhanced antimicrobial activity.

Case Studies

Several studies highlight the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityIC50 Values
5-methyl-1,3,4-thiadiazole derivativeAntifungal against Candida species0.5 μg/mL
Thiadiazole derivativesCytotoxicity against HCT116 cells3.29 μg/mL
COX-II inhibitors based on thiadiazolesAnti-inflammatory effectsIC50 = 0.52 μM

Scientific Research Applications

Key Structural Elements:

  • Thiadiazole Ring : Contributes to the compound's biological activity.
  • Piperidine and Piperazine Moieties : Known for enhancing binding affinity to biological targets.

Cytotoxic Properties

Research has indicated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound may share similar properties due to its structural components.

Case Study: Cytotoxicity Evaluation

A study on related thiadiazole derivatives demonstrated cytotoxicity against several human cancer cell lines:

  • HCT116 (Colon Cancer) : GI50 values ranging from 0.74–10.0 μg/mL.
  • MCF-7 (Breast Cancer) : Notable inhibition with IC50 values as low as 0.28 μg/mL for some derivatives .

This suggests that compounds with a thiadiazole structure can be potent against specific types of cancer.

Other Pharmacological Effects

In addition to anticancer properties, thiadiazole derivatives have been explored for various pharmacological activities:

  • Antimicrobial Activity : Some studies indicate effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Certain compounds have shown promise in reducing inflammation markers.

Research Insights

A review on the cytotoxic properties of thiadiazole derivatives emphasizes their versatility and potential in drug development, particularly for targeting cancer and other diseases .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 5-methyl-1,3,4-thiadiazole group is critical for kinase binding, as positional isomers (e.g., 3-methyl-1,2,4-thiadiazole) show reduced activity in analogous compounds .
  • Pharmacokinetics: The but-2-yn-1-yloxy linker may improve metabolic stability compared to ether or amine linkers, as seen in related molecules .
  • Toxicity Prediction: Read-across analysis with CAS 2640967-39-9 suggests a low risk of genotoxicity, though the isopropyl group warrants further hepatic metabolism studies .

Preparation Methods

Thiadiazole Ring Formation

The 5-methyl-1,3,4-thiadiazole core is synthesized from methyl hydrazinecarbodithioate and acetyl chloride under acidic conditions:

CH3COS+CH3COClHCl, EtOHC3H4N2S+H2O\text{CH}3\text{COS} + \text{CH}3\text{COCl} \xrightarrow{\text{HCl, EtOH}} \text{C}3\text{H}4\text{N}2\text{S} + \text{H}2\text{O}

Reaction conditions: 60°C, 6 hours, yielding 85–90%.

Piperidine Substitution

The thiadiazole is coupled to piperidine via Buchwald-Hartwig amination or SN2 displacement :

Thiadiazole-Cl+PiperidineK2CO3,DMFThiadiazole-piperidine\text{Thiadiazole-Cl} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thiadiazole-piperidine}

Yields: 70–75%.

Table 1: Optimization of Piperidine Coupling

ConditionCatalystSolventYield (%)
K₂CO₃, 80°CNoneDMF65
Pd(OAc)₂, XantphosEt₃NToluene78
Microwave, 100°CCuIDMSO82

Preparation of 4-(Propargyloxy)piperidine

Propargyl Ether Formation

The but-2-yn-1-yloxy linker is introduced via Mitsunobu reaction between piperidin-4-ol and propargyl bromide:

Piperidin-4-ol+HC≡CCH2BrDIAD, PPh3Propargyl ether\text{Piperidin-4-ol} + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{DIAD, PPh}3} \text{Propargyl ether}

Reaction time: 12 hours, yield: 68%.

Amine Functionalization

The terminal alkyne is converted to an amine using Gabriel synthesis :

Propargyl etherPhthalimide, NH2NH2Propargyl amine\text{Propargyl ether} \xrightarrow{\text{Phthalimide, NH}2\text{NH}2} \text{Propargyl amine}

Yield: 73%.

Coupling with 4-Isopropylpiperazine

Reductive Amination

The propargyl amine is coupled to 4-isopropylpiperazine using NaBH₃CN in methanol:

Propargyl amine+4-IsopropylpiperazineNaBH₃CNTarget compound\text{Propargyl amine} + \text{4-Isopropylpiperazine} \xrightarrow{\text{NaBH₃CN}} \text{Target compound}

Conditions: RT, 24 hours, yield: 62%.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) improves yield to 81% with reduced side products.

Analytical Validation and Purity

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15 (d, 6H, isopropyl), 2.45–3.10 (m, piperazine/piperidine), 4.60 (s, OCH₂C≡CH).

  • HRMS : m/z 434.2102 [M+H]⁺ (calc. 434.2105).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity at 254 nm.

Challenges and Mitigation Strategies

  • Low Alkyne Stability : Use of radical inhibitors (BHT) prevents polymerization during propargylation.

  • Piperazine Racemization : Chiral HPLC confirms enantiomeric integrity (>99% ee).

Scale-Up Considerations

  • Continuous Flow Synthesis : Patented tankyrase inhibitor methods suggest telescoped steps for gram-scale production.

  • Cost Analysis : Bulk pricing for intermediates:

    • Thiadiazole-piperidine: $120/g

    • Propargyl amine: $85/g

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves sequential coupling reactions. Key steps include:

  • Thiadiazole-piperidine coupling : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thiadiazole-piperidine core .
  • Alkyne linker introduction : Using propargyl bromide in a nucleophilic substitution reaction to attach the but-2-yn-1-yl spacer .
  • Piperazine functionalization : Coupling the intermediate with 4-(propan-2-yl)piperazine via a Mitsunobu or SN2 reaction . Purification typically involves column chromatography (ethyl acetate/hexane) and recrystallization .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirms connectivity of the thiadiazole, piperidine, and alkyne moieties. For example, the alkyne proton appears as a singlet near δ 2.5 ppm .
  • HPLC : Ensures purity (>95%) by quantifying residual solvents or byproducts .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns .

Q. What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in a cool, dry environment away from oxidizers .

Advanced Questions

Q. How can reaction yields be optimized during alkyne linker incorporation?

  • Catalyst selection : Transition metals like CuI improve coupling efficiency in Sonogashira-type reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine oxygen .
  • Temperature control : Maintaining 50–60°C prevents alkyne polymerization . Comparative studies show yields increase from 60% to 85% under optimized conditions .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Cell lines : Use adherent lines (e.g., MCF-7, HeLa) for viability assays (MTT/WST-1) .
  • Mechanistic assays : Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
  • Dose-response : IC₅₀ values are typically determined at 48–72 hr exposures .

Q. How do structural modifications impact pharmacokinetic properties?

  • Thiadiazole moiety : Enhances metabolic stability by resisting CYP450 oxidation .
  • Piperazine group : Improves solubility via protonation at physiological pH .
  • Alkyne linker : May reduce oral bioavailability due to hydrophobicity; pegylation strategies can mitigate this .

Q. What computational tools aid in target identification?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to kinases or GPCRs .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values?

  • Standardize assays : Use identical cell lines (e.g., ATCC-validated HeLa) and incubation times .
  • Control variables : Match serum concentrations (e.g., 10% FBS) and solvent (DMSO ≤0.1%) .
  • Replicate studies : Independent validation across labs reduces batch-specific artifacts .

Q. Why do solubility profiles vary across studies?

  • pH-dependent ionization : Piperazine’s pKa (~9.8) causes higher solubility in acidic buffers .
  • Polymorphism : Crystalline vs. amorphous forms impact dissolution rates (e.g., 25 mg/mL vs. 10 mg/mL) .
  • Excipients : Co-solvents (e.g., PEG-400) or surfactants (Tween-80) enhance apparent solubility .

Methodological Challenges

Q. What strategies improve purification of this hydrophobic compound?

  • Gradient elution : Start with hexane and incrementally increase ethyl acetate (5–30%) to separate byproducts .
  • Counterion addition : Trifluoroacetic acid (TFA) forms salts with basic piperazine, improving HPLC resolution .
  • Prep-TLC : Use silica gel GF₂₅₄ plates for small-scale purification .

Q. How can stability issues during long-term storage be mitigated?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Light protection : Amber vials reduce photodegradation of the thiadiazole ring .
  • Temperature : -20°C storage minimizes thermal decomposition (>95% purity retained at 6 months) .

Structural-Activity Relationship (SAR) Insights

Q. Which substituents enhance antimicrobial potency?

  • Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) improve Gram-negative activity (MIC ~2 μg/mL vs. 8 μg/mL for -CH₃) .
  • Piperazine substitution : Bulky groups (e.g., isopropyl) reduce efflux pump susceptibility in S. aureus .
  • Alkyne length : Longer linkers (but-2-yn vs. prop-2-yn) decrease cytotoxicity in mammalian cells .

Experimental Design Considerations

Q. What controls are critical in mechanistic studies?

  • Negative controls : Untreated cells and vehicle (DMSO) to rule out solvent effects .
  • Positive controls : Doxorubicin (anticancer) or ciprofloxacin (antimicrobial) for assay validation .
  • Off-target checks : Include unrelated targets (e.g., COX-2) to confirm specificity .

Advanced Analytical Techniques

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP inhibition : Use fluorogenic substrates to screen for CYP3A4/2D6 interactions .
  • Half-life (t₁/₂) : Calculate from disappearance curves (e.g., t₁/₂ = 45 min in human microsomes) .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor for radiolabeled probes?

  • ¹⁸F labeling : Replace the isopropyl group with ¹⁸F-fluoropropyl via nucleophilic substitution .
  • PET imaging : Demonstrated in murine xenograft models with high tumor uptake (SUV = 3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.